molecular formula C9H11NO2 B159526 2-(p-Hydroxybenzylidene)aminoethanol CAS No. 1952-37-0

2-(p-Hydroxybenzylidene)aminoethanol

Cat. No. B159526
CAS RN: 1952-37-0
M. Wt: 165.19 g/mol
InChI Key: ZFXNGTGDQCFTFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Hydroxybenzylidene)aminoethanol is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, salicylideneaminoethanol, and is a type of Schiff base. This compound has been extensively studied due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 2-(p-Hydroxybenzylidene)aminoethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(p-Hydroxybenzylidene)aminoethanol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an antitumor agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(p-Hydroxybenzylidene)aminoethanol in lab experiments is its versatility. It can be easily synthesized and purified, and has been shown to exhibit a range of biological activities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-(p-Hydroxybenzylidene)aminoethanol. One possible area of research is in the development of new drug candidates based on this compound. It may also be possible to modify the structure of this compound to improve its biological activity or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may shed light on its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-(p-Hydroxybenzylidene)aminoethanol involves the reaction of salicylaldehyde with aminoethanol in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the Schiff base. The resulting compound can be purified through recrystallization or chromatography.

Scientific Research Applications

2-(p-Hydroxybenzylidene)aminoethanol has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

properties

CAS RN

1952-37-0

Product Name

2-(p-Hydroxybenzylidene)aminoethanol

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-(2-hydroxyethyliminomethyl)phenol

InChI

InChI=1S/C9H11NO2/c11-6-5-10-7-8-1-3-9(12)4-2-8/h1-4,7,11-12H,5-6H2

InChI Key

ZFXNGTGDQCFTFD-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=O)C=CC1=CNCCO

SMILES

C1=CC(=CC=C1C=NCCO)O

Canonical SMILES

C1=CC(=CC=C1C=NCCO)O

Pictograms

Irritant

Origin of Product

United States

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